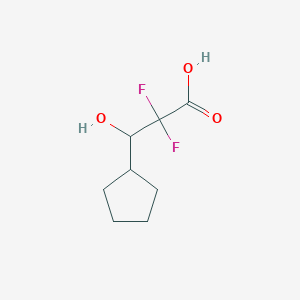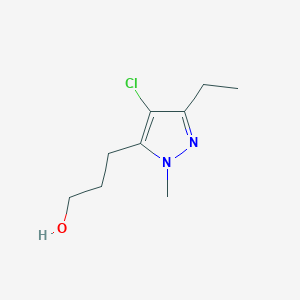![molecular formula C10H14BrClFNO B13625239 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is connected to an amino group and a propanol chain. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the addition of a propanol chain and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products
Major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenyl derivatives and amino alcohols. Examples are:
- 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride
- 3-{[(5-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol hydrochloride.
Uniqueness
The unique combination of bromine and fluorine atoms in 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride provides distinct chemical and biological properties. These halogens enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14BrClFNO |
|---|---|
Molecular Weight |
298.58 g/mol |
IUPAC Name |
3-[(5-bromo-2-fluorophenyl)methylamino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H |
InChI Key |
FWENUJGXZIBZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNCCCO)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


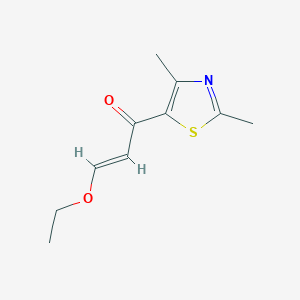
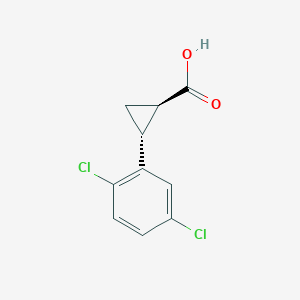


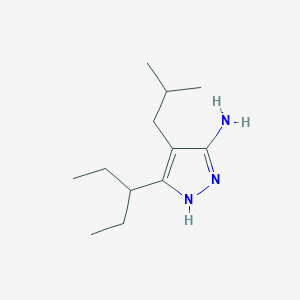
![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)

![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)
![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
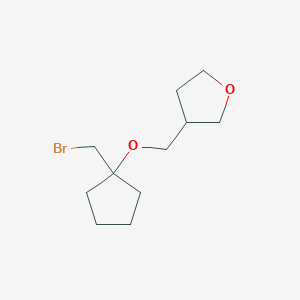
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
